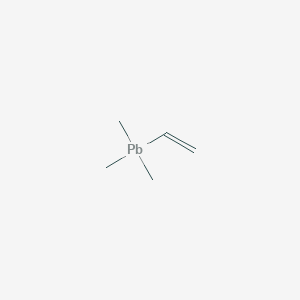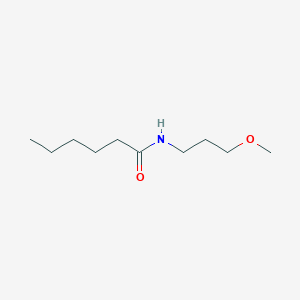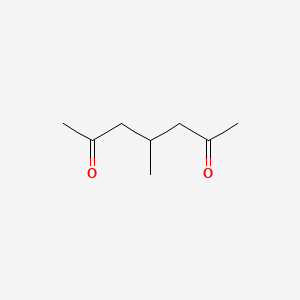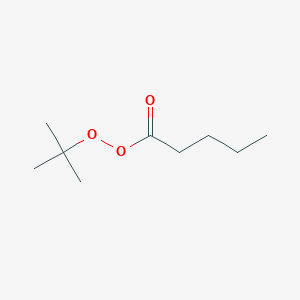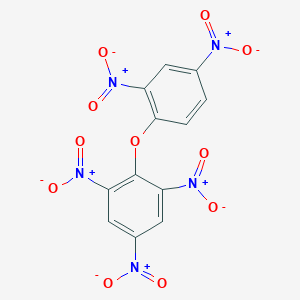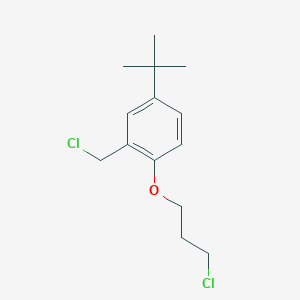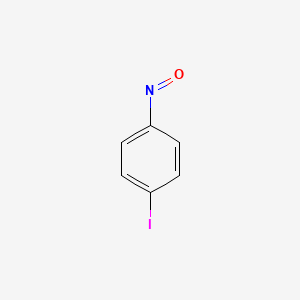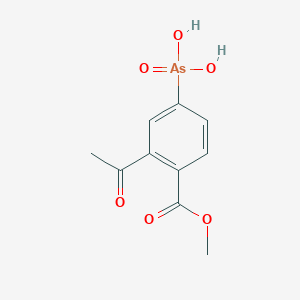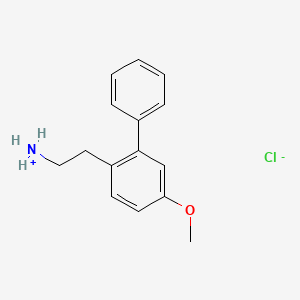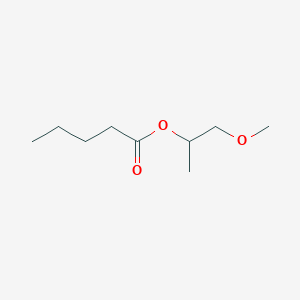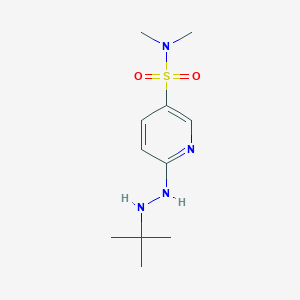
2-(Butane-2-sulfonyl)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butane-2-sulfonyl)butane is a chemical compound characterized by the presence of a sulfonyl group attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butane-2-sulfonyl)butane typically involves the reaction of butane with sulfonyl chloride under controlled conditions. One common method includes the use of a base-mediated coupling reaction, where butane is reacted with sulfonyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process typically includes steps such as chlorination, sulfonation, and purification through distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Butane-2-sulfonyl)butane undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Sulfonamides or sulfonate esters
Applications De Recherche Scientifique
2-(Butane-2-sulfonyl)butane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of 2-(Butane-2-sulfonyl)butane involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This property makes it useful in modifying biomolecules and in organic synthesis. The sulfonyl group can participate in various reactions, including nucleophilic substitution and addition reactions, which are essential for its applications in chemistry and biology .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butane-1-sulfonyl chloride: Similar in structure but with the sulfonyl group attached to the first carbon.
Butane-2-sulfonyl chloride: A closely related compound with similar reactivity but different physical properties.
Sulfonic acids: Compounds with a sulfonyl group attached to various alkyl or aryl groups.
Uniqueness
2-(Butane-2-sulfonyl)butane is unique due to its specific positioning of the sulfonyl group on the second carbon of the butane chain. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other sulfonyl-containing compounds .
Propriétés
Numéro CAS |
10495-46-2 |
|---|---|
Formule moléculaire |
C8H18O2S |
Poids moléculaire |
178.29 g/mol |
Nom IUPAC |
2-butan-2-ylsulfonylbutane |
InChI |
InChI=1S/C8H18O2S/c1-5-7(3)11(9,10)8(4)6-2/h7-8H,5-6H2,1-4H3 |
Clé InChI |
JLVVWUGZAUGXNZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)S(=O)(=O)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


